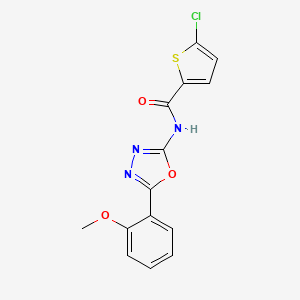

![molecular formula C19H21ClN2O4S B2933187 Ethyl 2-(2-chloroacetamido)-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate CAS No. 731011-92-0](/img/structure/B2933187.png)

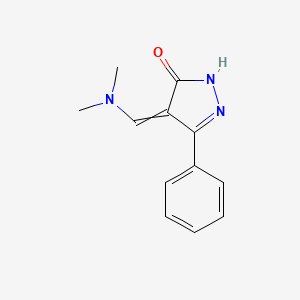

Ethyl 2-(2-chloroacetamido)-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

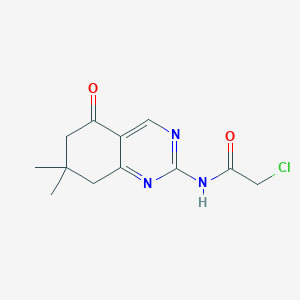

The compound is a derivative of thiophene, which is a heterocyclic compound with a sulfur atom. The molecule also contains functional groups such as chloroacetamido, carbamoyl, and carboxylate, which could potentially participate in various chemical reactions .

Chemical Reactions Analysis

The compound contains several functional groups that could potentially react under certain conditions. For example, the chloroacetamido group might undergo nucleophilic substitution reactions, and the carbamoyl group could participate in condensation reactions .科学的研究の応用

Novel Heterocyclic Disperse Dyes

Researchers have synthesized related compounds by reacting sulfur, ethylcyanoacetate with 4-chloroacetoacetanilide and N-(2,4-dimethylphenyl)-3-oxobutyramide. These compounds have been used to produce a series of new monoazo disperse dyes. These dyes showed good dyeing performance on polyester fabric, providing various shades with excellent fastness properties, although they exhibited poor photostability under certain conditions (Iyun et al., 2015).

Metal Complexation of Disperse Dyes

Another study focused on the complexation of disperse dyes derived from thiophene with copper, cobalt, and zinc metals, synthesizing similar compounds for this purpose. The metal complexation improved the dyes' fastness properties on polyester and nylon 6.6 fabrics, producing different shades of violet and brown with excellent durability (Abolude et al., 2021).

Synthesis and Crystal Structure

A related compound, Ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4 H-pyran-3-carboxylate, was synthesized and characterized, indicating the versatility of such compounds in synthesizing and analyzing new chemical entities with potential applications in materials science and pharmaceuticals (Xiao-lon, 2015).

Reactivity of Chloroacetylated β-Enamino Compounds

Research has been conducted on the reactivity of chloroacetylated β-enamino compounds, leading to the synthesis of polyfunctionalized heterocyclic compounds. This highlights the compound's potential in organic synthesis, enabling the creation of complex molecules with specific functional properties (Braibante et al., 2002).

Synthesis of Thieno[3,4-d]pyrimidines

The compound has also been utilized in the synthesis of thieno[3,4-d]pyrimidines by reacting with 1,3-dicarbonyl compounds, demonstrating its utility in the development of new heterocyclic compounds with potential applications in medicinal chemistry and materials science (Ryndina et al., 2002).

特性

IUPAC Name |

ethyl 2-[(2-chloroacetyl)amino]-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O4S/c1-5-26-19(25)15-12(4)16(27-18(15)22-14(23)9-20)17(24)21-13-7-6-10(2)8-11(13)3/h6-8H,5,9H2,1-4H3,(H,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBNVGQBCZRVXLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C=C(C=C2)C)C)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

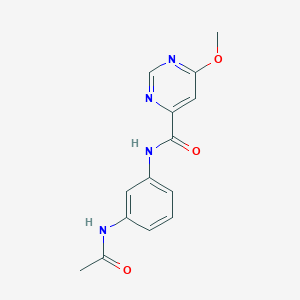

![4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-6-ethyl-5-fluoropyrimidine](/img/structure/B2933105.png)

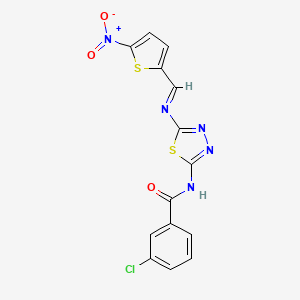

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]ethanesulfonamide](/img/structure/B2933106.png)

![4-(3-methylbenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2933109.png)

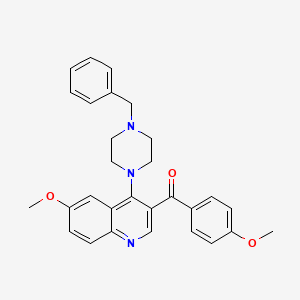

![3,4-dimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B2933119.png)

![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-phenethylacetamide](/img/structure/B2933124.png)